3-Chloro-4-(methylsulfonyl)phenol
CAS No.:
Cat. No.: VC18598054
Molecular Formula: C7H7ClO3S
Molecular Weight: 206.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClO3S |
|---|---|
| Molecular Weight | 206.65 g/mol |
| IUPAC Name | 3-chloro-4-methylsulfonylphenol |
| Standard InChI | InChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 |
| Standard InChI Key | IECLOLDRDOOQOJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)O)Cl |
Introduction
Structural and Physical Properties
3-Chloro-4-(methylsulfonyl)phenol exists as a tan to pink-brown solid with limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . The methylsulfonyl group enhances the compound’s electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClO₃S | |
| Molecular Weight | 206.65 g/mol | |
| Solubility (Water) | Slight | |
| Boiling Point (Estimate) | ~272.52°C | |
| pKa (25°C) | 7.83 (Parent Phenol) |
Synthesis and Reaction Pathways
The synthesis of 3-chloro-4-(methylsulfonyl)phenol typically involves chlorination of 4-(methylsulfonyl)phenol. Key methods include:
Chlorination Reactions
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Reagents: Chlorine gas (Cl₂), thionyl chloride (SOCl₂), or chlorinating agents like HCl under catalytic conditions.
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Solvents: Dichloromethane or tetrahydrofuran (THF) are commonly used to improve yield and reaction stability.
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Conditions: Reactions are conducted at 25–70°C, with yields ranging from 81% to 97% depending on catalysts and reaction time.
| Reaction Method | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination with Cl₂ | Cl₂ gas, THF, 25°C, 6 hours | 81% |
| SOCl₂-Mediated Chlorination | SOCl₂, DCM, 70°C, 4 hours | 95% |
Biological Activity and Pharmacological Relevance
3-Chloro-4-(methylsulfonyl)phenol exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting chronic inflammatory diseases and pain management. Its methylsulfonyl group may enhance interactions with enzymes such as cyclooxygenases (COX), while the chlorine atom modulates bioavailability.
Mechanism of Action
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Inflammation Modulation: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting NF-κB signaling pathways.
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Metabolic Regulation: Shows potential in managing metabolic disorders through interactions with AMP-activated protein kinase (AMPK).
| Biological Target | Activity | Potential Application |
|---|---|---|
| COX Enzymes | Competitive inhibition | Anti-inflammatory drugs |
| AMPK | Activation | Metabolic disorder therapy |
Comparison with Structurally Related Compounds
The compound’s unique structure sets it apart from analogs like 4-(methylsulfonyl)phenol and 2-chloro-4-(methylsulfonyl)phenol.
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 3-Chloro-4-(methylsulfonyl)phenol | C₇H₇ClO₃S | Chlorine + methylsulfonyl groups | Anti-inflammatory agents |
| 4-(Methylsulfonyl)phenol | C₇H₈O₃S | No chlorine; simpler structure | Intermediate in synthesis |
| 2-Chloro-4-(methylsulfonyl)phenol | C₇H₇ClO₃S | Chlorine at position 2; positional isomer | Polymer additives |
| Hazard | Preventive Measures |
|---|---|
| Skin Contact | Wash with soap and water immediately |
| Eye Exposure | Rinse with water for 15+ minutes |
| Inhalation | Move to fresh air; seek medical help |
Industrial and Research Applications
The compound serves as a building block in pharmaceuticals and agrochemicals:
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Drug Synthesis: Intermediate in creating kinase inhibitors or anticancer agents.
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Agrochemicals: Potential herbicide or fungicide due to its sulfonyl group’s bioactivity.
Future Research Directions
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